[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
“[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” is a synthetic organic compound. It has a molecular formula of C12H11ClN2O4 and a molecular weight of 282.68 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 282.68 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Conformational Studies and Supramolecular Complexes
Conformational studies of similar compounds, such as hydantoin-5-acetic acid and orotic acid, have highlighted their potential as coformers in supramolecular complexes. These studies reveal how the rigid and flexible parts of molecules like interact within crystal structures to form distinct hydrogen-bonding arrangements and conformations. This has implications for the design of molecular assemblies and materials with specific physical properties (Gerhardt, Tutughamiarso, & Bolte, 2012).
Synthesis and Antioxidant Activity
Compounds structurally related to , such as , have been synthesized and shown to possess pronounced antioxidant activity. This suggests potential applications in designing antioxidant agents that could mitigate oxidative stress-related conditions (Chornous, Palamar, Yaremii, & Vovk, 2013).
Novel Syntheses of Organic Compounds
The chemical framework of facilitates the synthesis of various novel organic compounds. For example, derivatives of 2-iminoimidazolidin-4-one have been synthesized through the cyclization of certain guanidines, showcasing the versatility of the core structure in generating pharmacologically relevant molecules (Shestakov, Sidorenko, & Shikhaliev, 2007).
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-7(2-4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRHSDQRCAMZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(NC2=O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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